N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
“N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that has been studied for its potential in overcoming cancer chemoresistance. It has been found to inhibit angiogenesis and P-glycoprotein efflux pump activity . This compound is related to “3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930, 1)”, a potent inhibitor of c-kit and VEGFR2 .
Synthesis Analysis
The synthesis of this compound involves modifications at both quinoline and amide domains of the OSI-930 scaffold . A series of 3-arylamino N-aryl thiophene 2-carboxamides were synthesized .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d][1,3]dioxol-5-yl group and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group .
Chemical Reactions Analysis
This compound has been found to inhibit VEGFR1 with IC50 values of 2.5 and 1.9 µM, respectively . It also inhibits the VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity .
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : Research by Talupur, Satheesh, and Chandrasekhar (2021) explored the synthesis of similar compounds by condensing specific synthons with substituted phenyl phosphoro dichloridates, providing insights into synthetic routes and characterization techniques for such compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Characterization Techniques : The study also involved detailed characterization using methods like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, which are crucial for understanding the chemical properties of such compounds.
Biological Evaluation
Antimicrobial Activity : The same study assessed the target molecules for biological evaluation, including antimicrobial properties. This indicates the potential application of these compounds in developing new antimicrobial agents.
Molecular Docking Studies : They also conducted molecular docking studies, which are essential for understanding how these compounds interact with biological targets, a key step in drug design.
Structural Analysis
- Complex Formation : A study by Huy et al. (2008) on related compounds revealed the formation of complexes with tridentate ligands. Such studies are significant for understanding the chemical behavior and potential applications of these compounds in coordination chemistry and material science (Huy et al., 2008).
Mechanism of Action
Target of action
This compound inhibits VEGFR1 and VEGFR2, which are key players in angiogenesis .
Mode of action
It inhibits angiogenesis and P-glycoprotein efflux pump activity, which can overcome cancer chemoresistance .
Biochemical pathways
The compound affects the VEGF-induced HUVEC cell migration pathway, indicating its anti-angiogenic activity .
Result of action
The compound enhances the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells .
Properties
IUPAC Name |
N-[4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c22-16(19-11-3-5-13-14(8-11)25-10-24-13)6-4-12-9-27-18(20-12)21-17(23)15-2-1-7-26-15/h1-3,5,7-9H,4,6,10H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUODCDBBQOPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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